molecular formula C23H25N3O7 B14956750 N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B14956750
M. Wt: 455.5 g/mol
InChI Key: NWRMXRYTZCSTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a benzodioxin moiety with an indole carboxamide. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N3O7/c1-29-18-11-13-10-15(26-20(13)22(31-3)21(18)30-2)23(28)24-7-6-19(27)25-14-4-5-16-17(12-14)33-9-8-32-16/h4-5,10-12,26H,6-9H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

NWRMXRYTZCSTBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.